(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone is a chemical compound characterized by a piperidine ring that is substituted with a benzyl group and a fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development and other industrial applications .
The compound can be classified as an organic compound, specifically a ketone, due to the presence of the carbonyl group (C=O). It is synthesized from 4-benzylpiperidine and 4-fluorobenzoyl chloride, typically under basic conditions using an organic solvent. This classification places it within the broader category of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of (4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone generally involves the following steps:
(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone can participate in various chemical reactions, including:
The mechanism of action for (4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and influencing cellular responses. Such interactions could lead to various biological effects, potentially including analgesic or anti-inflammatory properties .
Relevant data indicates that its lipophilicity may influence its absorption and distribution in biological systems, making it suitable for further pharmacological studies .
(4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone has several applications in scientific research:
Benzoylpiperidine motifs emerged as pharmacophoric elements in the 1990s with the development of donepezil, an acetylcholinesterase (AChE) inhibitor featuring a N-benzylpiperidine core. Its clinical success for Alzheimer’s disease (AD) validated this scaffold’s ability to combine target affinity with CNS bioavailability. Subsequent optimization yielded derivatives where:
Table 1: Evolution of Key Benzoylpiperidine Therapeutics
| Compound | Target | Clinical Application | Structural Innovation |
|---|---|---|---|
| Donepezil | AChE | Alzheimer’s disease | N-Benzylpiperidine methyl linker |
| Alpidem* | GABA-A receptor | Anxiety (withdrawn) | Imidazopyridine core |
| (4-Benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone | p38α MAPK / GABA-A | Investigational neurotherapeutic | 4-Fluorophenyl ketone + benzylpiperidine |
Note: Alpidem’s hepatotoxicity prompted safer bioisosteres [2] [8]
Hybridization strategies subsequently integrated benzoylpiperidines with bioactive fragments (e.g., N-acylhydrazones for anti-inflammatory action) to address multifactorial CNS pathologies [6] [8]. This paved the way for fluorinated analogs like (4-benzyl-piperidin-1-yl)-(4-fluoro-phenyl)-methanone (Compound 1), designed to leverage halogen bonding while resisting oxidative metabolism.
The strategic incorporation of fluorine atoms enhances drug-like properties through:
In Compound 1, crystallography confirms the 4-fluorophenyl ketone adopts a coplanar conformation with the piperidine ring (torsion angle <15°), facilitating simultaneous engagement with hydrophobic pockets and polar residues. This geometry differs from ortho-fluorinated isomers, where steric crowding disrupts planarity and reduces target affinity by up to 10-fold [5].
Table 2: Fluorophenyl Positioning Effects on Pharmacological Properties
| Substitution Pattern | Topo IIα IC₅₀ (μM)* | Log P | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 2-Fluorophenyl | 1.74 | 3.02 | 38 |
| 3-Fluorophenyl | 0.89 | 3.15 | 42 |
| 4-Fluorophenyl | 0.21 | 3.18 | >120 |
| Unsubstituted phenyl | 2.95 | 2.87 | 28 |
Data from indenopyridinol analogs; Compound 1 shows similar trends [5]
Benzyl appendages to piperidine significantly enhance CNS drug profiles through:
Compound 1 exemplifies this strategy, functioning as a:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6